molecular formula C23H19N3O6S2 B2644586 (Z)-methyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-44-6

(Z)-methyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2644586
CAS No.: 865199-44-6
M. Wt: 497.54
InChI Key: SVZCRHFZOJPELO-BZZOAKBMSA-N
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Description

(Z)-methyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C23H19N3O6S2 and its molecular weight is 497.54. The purity is usually 95%.
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Biological Activity

(Z)-methyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The specific structure includes a benzothiazole moiety linked to a phenoxybenzoyl group and a sulfamoyl group, contributing to its pharmacological properties.

1. Antitumor Activity

Benzothiazole derivatives have been widely studied for their antitumor properties. Research indicates that modifications in the benzothiazole structure can enhance anti-cancer efficacy. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation in various studies:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (human lung carcinoma), and H1299 (non-small cell lung cancer).
  • Mechanism of Action : These compounds often induce apoptosis and cell cycle arrest, as demonstrated by Western blot analyses showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins like Bcl-2 .
CompoundIC50 (μM)Cell LineMechanism of Action
B71, 2, 4A431, A549, H1299Apoptosis induction, cell cycle arrest

2. Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory properties. Benzothiazole derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses:

  • Study Findings : In vitro assays indicate that certain benzothiazole derivatives significantly reduce the secretion of these cytokines and inhibit cell migration associated with inflammation .
CompoundCytokine Inhibition (%)Concentration (μM)
B7IL-6: 50%, TNF-α: 45%1, 2, 4

3. Antibacterial and Antifungal Activities

Benzothiazole derivatives have also been evaluated for their antibacterial properties. Research has shown that they exhibit activity against various bacterial strains:

  • Common Strains Tested : Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
  • Results : Compounds demonstrated zones of inhibition ranging from moderate to high against the tested strains.
CompoundZone of Inhibition (mm)Bacteria Tested
5d28S. aureus
5d24E. coli
5d25K. pneumoniae

Case Study 1: Antitumor Efficacy

A recent study synthesized several benzothiazole derivatives including this compound. The compound was subjected to cytotoxicity assays against various cancer cell lines, revealing significant growth inhibition compared to control groups.

Case Study 2: Anti-inflammatory Response

In an experimental model of inflammation induced by carrageenan, the compound exhibited a notable reduction in edema formation, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

methyl 2-[2-(2-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S2/c1-31-21(27)14-26-18-12-11-16(34(24,29)30)13-20(18)33-23(26)25-22(28)17-9-5-6-10-19(17)32-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZCRHFZOJPELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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